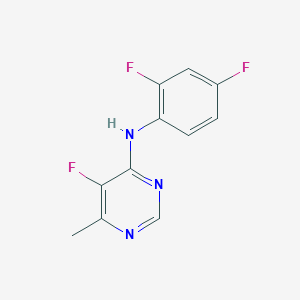
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine (DFM) is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of several kinases, including the epidermal growth factor receptor (EGFR), which plays a crucial role in the development of several types of cancer. DFM has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.
作用機序
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine inhibits several kinases, including EGFR, which plays a crucial role in the development of several types of cancer. By inhibiting EGFR, N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine prevents the activation of downstream signaling pathways that promote cell growth, proliferation, and survival. N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine also inhibits other kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and physiological effects:
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In preclinical studies, N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has been shown to be well-tolerated, with minimal toxicity. However, further studies are needed to determine its safety and efficacy in humans.
実験室実験の利点と制限
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has several advantages for lab experiments, including its potency and selectivity as a kinase inhibitor. However, its synthesis can be challenging, and it may not be readily available for all researchers. Additionally, further studies are needed to determine its optimal dosage and administration route.
将来の方向性
Further studies are needed to determine the safety and efficacy of N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine in humans. Additionally, its potential as a radiosensitizer should be further explored, as this could enhance the effectiveness of radiation therapy. Other potential applications of N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine, such as its use in combination with other therapeutic agents, should also be explored. Finally, the development of new synthesis methods for N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine could improve its availability and accessibility for researchers.
合成法
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 2,4-difluorobenzeneboronic acid with 5-fluoro-6-methylpyrimidin-4-amine in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2,4-difluoroaniline with 5-fluoro-6-methylpyrimidin-4-amine in the presence of a palladium catalyst and a base.
科学的研究の応用
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent for several types of cancer, including non-small cell lung cancer, breast cancer, and colorectal cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c1-6-10(14)11(16-5-15-6)17-9-3-2-7(12)4-8(9)13/h2-5H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYGADFDYQJQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)-5-fluoro-6-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

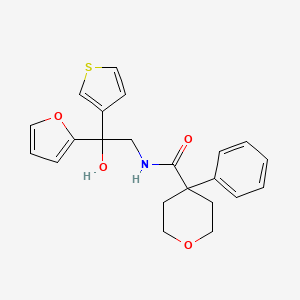
![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)
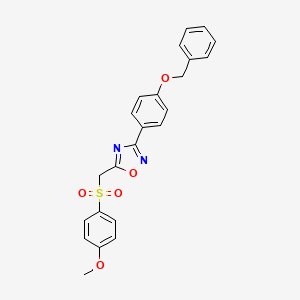

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)
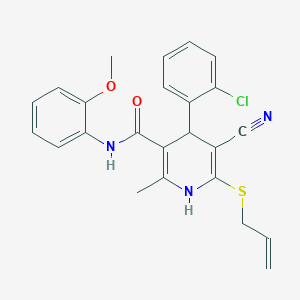
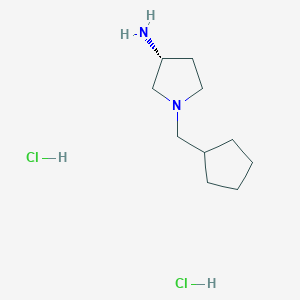


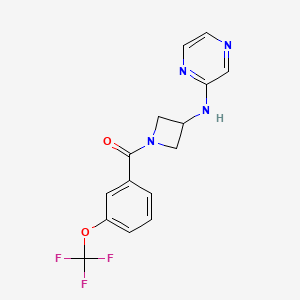
![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)
![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)